Structural Identity: 2-Pyridyl vs. 3-Pyridyl Isomer
The target compound (CAS 2097896-25-6) bears a pyridin-2-ylmethyl substituent at the N2 position, whereas the closest commercially catalogued positional isomer carries a pyridin-3-ylmethyl group (CAS 2097931-62-7). This regiochemical difference alters the nitrogen position in the pyridine ring, which would be expected to affect metal-chelation geometry and hydrogen-bonding interactions with biological targets. Procurement of the correct isomer must be verified analytically, as the two isomers share identical molecular formula (C14H17N3O) and molecular weight (243.30) . No head-to-head bioactivity data exist to quantify the functional consequence of this isomerism.
| Evidence Dimension | Regiochemical identity (pyridylmethyl substitution position) |
|---|---|
| Target Compound Data | Pyridin-2-ylmethyl at N2; CAS 2097896-25-6; InChI Key: ZAEHDDUFYVOCBW-UHFFFAOYSA-N |
| Comparator Or Baseline | Pyridin-3-ylmethyl at N2 (CAS 2097931-62-7); InChI Key: RTBKTBPOTNGOGM-UHFFFAOYSA-N |
| Quantified Difference | Regioisomeric; no comparative bioactivity data available |
| Conditions | Structural comparison based on vendor catalog entries |
Why This Matters
Correct isomer procurement is essential for experimental reproducibility; the absence of quantitative bioactivity data means users must independently verify that the 2-pyridyl isomer engages their target of interest.
